molecular formula C24H27N3O2 B2604349 N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide CAS No. 1251618-94-6

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide

Cat. No.: B2604349
CAS No.: 1251618-94-6
M. Wt: 389.499
InChI Key: GZHLFMPQQOCXCF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a synthetic organic compound with the molecular formula C24H27N3O2 and a molecular weight of 389.49 g/mol . This complex molecule features a benzo[b][1,6]naphthyridine core, a fused heterocyclic system known to be a significant structural motif in medicinal chemistry . The core structure is substituted with multiple methyl groups and a 10-oxo functional group, and is further functionalized with a carboxamide linker to a 2,5-dimethylphenyl ring. While the specific biological activity and research applications for this exact compound are not detailed in the available literature, structural analogs based on the 1,8-naphthyridine scaffold are recognized as attractive motifs in the development of bioactive molecules and pharmaceuticals . This compound is offered as a high-purity chemical reagent for research purposes exclusively. It is intended for use in laboratory investigations only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-14-6-7-16(3)20(12-14)25-24(29)27-9-8-21-19(13-27)23(28)18-11-15(2)10-17(4)22(18)26(21)5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHLFMPQQOCXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The initial step involves the construction of the 1,6-naphthyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions.

    Functionalization: Subsequent steps involve the introduction of methyl groups at specific positions on the naphthyridine ring. This can be accomplished using methylating agents like methyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group. This is typically done by reacting the naphthyridine derivative with 2,5-dimethylaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used in studies investigating cellular pathways and molecular mechanisms due to its ability to modulate specific proteins and enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,6-naphthyridine core distinguishes it from 1,7- or 1,8-naphthyridine analogs, altering ring strain and electronic properties.
  • The carboxamide group contrasts with the carbothioamide (-CSNH-) in analogs, impacting hydrogen-bonding capacity and metabolic stability .

Analytical Differentiation

  • Mass Spectrometry (MS/MS) : Molecular networking () reveals that the target compound’s carboxamide group would yield distinct fragmentation patterns compared to carbothioamides. For example, the loss of NH2CO (44 Da) versus NH2CS (60 Da) could differentiate these derivatives via cosine scores in MS/MS clusters .
  • NMR : The methyl-rich environment (5,6,8-trimethyl and 2,5-dimethylphenyl) would produce unique proton splitting patterns, distinguishing it from less-substituted analogs.

Biological Activity

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a complex organic compound belonging to the benzo[b][1,6]naphthyridine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C24H27N3O2
  • Molecular Weight : 389.499 g/mol
  • CAS Number : 1251618-94-6
  • IUPAC Name : N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide

This compound features a fused tricyclic ring system with a carbonyl group and an amide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may act as a modulator for certain receptors that regulate cellular proliferation and apoptosis.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio.

StudyFindings
Fayad et al. (2019)Identified this compound as a potent anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines.
Devadas et al. (2012)Highlighted structure-activity relationships that suggest modifications to the naphthyridine scaffold can enhance anticancer efficacy.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

StudyFindings
McMillan et al. (2018)Demonstrated that similar compounds in the naphthyridine class inhibited lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), indicating potential anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents on the naphthyridine core can significantly alter potency and selectivity for specific targets.

Key Findings on SAR

  • Substituent Effects : The presence of methyl groups at specific positions enhances lipophilicity and membrane permeability.
  • Amide Functionality : The carboxamide group contributes to binding affinity with target proteins.

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